

# Synthesis protocol for BOC-D-Phenylglycinol from D-phenylglycinol

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## Compound of Interest

Compound Name: BOC-D-Phenylglycinol

Cat. No.: B105088

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## Application Notes: Synthesis of BOC-D-Phenylglycinol

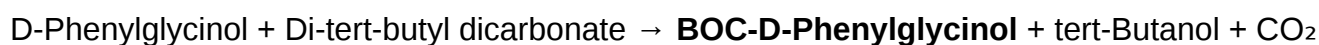
### Introduction

**BOC-D-Phenylglycinol**, also known as (R)-(-)-2-(Boc-amino)-2-phenylethanol, is a critical chiral building block extensively used in the synthesis of pharmaceuticals and fine chemicals. [1] Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine, makes it an essential intermediate in asymmetric synthesis and solid-phase peptide synthesis (SPPS). [1] The Boc protecting group is favored due to its stability under various conditions and the mild acidic conditions required for its removal. [2][3]

This document provides a detailed protocol for the synthesis of **BOC-D-Phenylglycinol** via the N-protection of D-Phenylglycinol using di-tert-butyl dicarbonate (Boc anhydride). The procedure is based on established methodologies for the Boc protection of amines. [3][4]

### Reaction Scheme

The synthesis involves the reaction of the primary amine of D-Phenylglycinol with di-tert-butyl dicarbonate in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.



## Quantitative Data and Physicochemical Properties

The following table summarizes the properties of the key reactant and the final product, along with typical reaction parameters.

Parameter	D-Phenylglycinol (Starting Material)	Di-tert-butyl dicarbonate (Reagent)	BOC-D- Phenylglycinol (Product)
IUPAC Name	(R)-2-amino-2-phenylethanol	Di-tert-butyl dicarbonate	tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate[5]
Synonyms	D-(-)- $\alpha$ -Phenylglycinol	Boc Anhydride, Boc <sub>2</sub> O	Boc-D-Phg-ol, (R)-2-(Boc-amino)-2-phenylethanol[1][5]
CAS Number	56613-80-0	24424-99-5[2]	102089-74-7[1]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	C <sub>10</sub> H <sub>18</sub> O <sub>5</sub> [2]	C <sub>13</sub> H <sub>19</sub> NO <sub>3</sub> [1][5]
Molecular Weight	137.18 g/mol	218.25 g/mol [2]	237.30 g/mol [1][5]
Typical Equivalents	1.0	1.05 - 1.2	-
Appearance	Solid	Colorless solid or liquid[2]	White to off-white crystalline powder[1][5]
Melting Point (°C)	75 - 78	22 - 24[2]	131 - 139[1][5]
Purity (Typical)	≥ 98%	≥ 97%	≥ 99% (HPLC)[1][5]
Optical Rotation	$[\alpha]^{20}_D \sim -30^\circ$ (c=1, MeOH)	N/A	$[\alpha]^{20}_D -39^\circ$ to $-40^\circ$ (c=1, CHCl <sub>3</sub> )[1]
Typical Yield	-	-	85 - 95%

## Experimental Protocol

This protocol details the synthesis of **BOC-D-Phenylglycinol** from D-Phenylglycinol on a 10 mmol scale.

#### Materials and Reagents:

- D-Phenylglycinol (1.37 g, 10 mmol)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (2.40 g, 11 mmol, 1.1 eq)
- Sodium Bicarbonate (NaHCO<sub>3</sub>) (1.68 g, 20 mmol, 2.0 eq)
- Tetrahydrofuran (THF), 40 mL
- Deionized Water, 20 mL
- Ethyl Acetate (EtOAc), ~100 mL
- Brine (saturated NaCl solution), 30 mL
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Hexane

#### Equipment:

- 250 mL Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- TLC plates (Silica gel 60 F<sub>254</sub>)

#### Procedure:

- **Dissolution:** In a 250 mL round-bottom flask, dissolve D-Phenylglycinol (1.37 g, 10 mmol) and sodium bicarbonate (1.68 g, 20 mmol) in a mixture of 40 mL of THF and 20 mL of deionized water. Stir the mixture at room temperature until all solids have dissolved.
- **Reagent Addition:** In a separate beaker, dissolve di-tert-butyl dicarbonate (2.40 g, 11 mmol) in 10 mL of THF. Add this solution dropwise to the stirred D-Phenylglycinol solution over 15-20 minutes at room temperature.
- **Reaction:** Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1 v/v). The disappearance of the D-Phenylglycinol spot indicates reaction completion.
- **Solvent Removal:** Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
- **Extraction:** Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).
- **Washing:** Combine the organic layers and wash them sequentially with 30 mL of 1M HCl, 30 mL of deionized water, and 30 mL of brine.
- **Drying and Filtration:** Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.
- **Concentration:** Remove the solvent from the filtrate under reduced pressure to yield a crude white solid or a viscous oil.
- **Crystallization:** Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in a refrigerator (2-8 °C) for several hours to facilitate complete crystallization.[5]
- **Isolation and Drying:** Collect the white crystalline product by vacuum filtration, wash with cold hexane, and dry under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.

## Workflow and Process Visualization

The following diagram illustrates the key stages of the synthesis protocol.

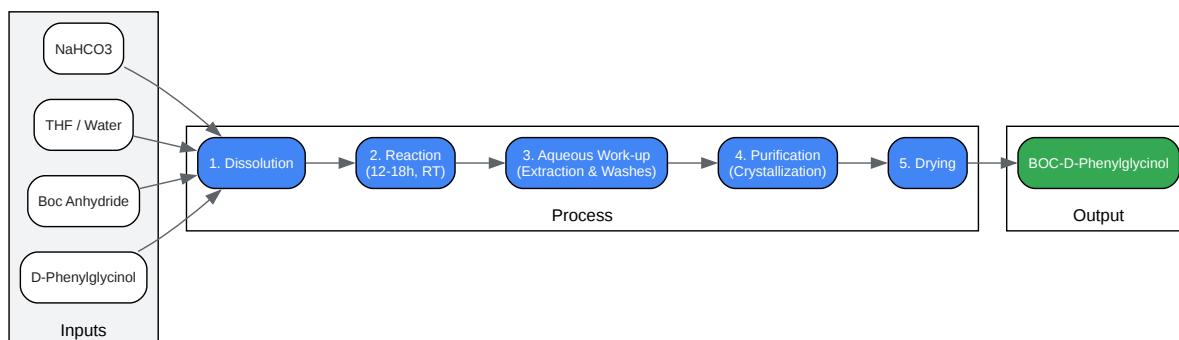


Figure 1. Synthesis Workflow for BOC-D-Phenylglycinol

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Figure 1. Synthesis Workflow for **BOC-D-Phenylglycinol**

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- To cite this document: BenchChem. [Synthesis protocol for BOC-D-Phenylglycinol from D-phenylglycinol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105088#synthesis-protocol-for-boc-d-phenylglycinol-from-d-phenylglycinol>]

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